molecular formula C13H15N3O5 B2953780 2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide CAS No. 899978-00-8

2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2953780
CAS No.: 899978-00-8
M. Wt: 293.279
InChI Key: DPSJIHFOUUZEJB-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a 4-hydroxypiperidine moiety linked to a 4-nitroaniline group via an α-ketoacetamide spacer, suggests potential for diverse biological activity. Researchers can investigate this compound as a potential inhibitor for key biological targets. Preliminary research on structurally related piperidine derivatives indicates potential application in neuroscience, particularly as an NMDA receptor antagonist . Such compounds are often investigated for their role in modulating neuronal signaling and for their potential to address conditions related to excitotoxicity. Furthermore, the acetamide functionality is a recognized pharmacophore in the development of soluble epoxide hydrolase inhibitors, which are a key target for managing inflammation and pain . The presence of the 4-nitrophenyl group also makes it a valuable intermediate for further chemical derivatization, such as in nucleophilic aromatic substitution reactions, to create a library of analogs for structure-activity relationship studies. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-11-5-7-15(8-6-11)13(19)12(18)14-9-1-3-10(4-2-9)16(20)21/h1-4,11,17H,5-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSJIHFOUUZEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide can be contextualized by comparing it to related α-ketoamides and acetamide derivatives:

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Key Properties Evidence ID
This compound 2-Oxoacetamide 4-Hydroxypiperidinyl, 4-nitrophenyl Polar, hydrogen-bond donor/acceptor N/A (Target)
N-(4-Methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide Acetamide 4-Methylpiperidinyl, 4-methoxyphenyl Moderate lipophilicity; potential CNS activity
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)benzothiazin-2-yl]acetamide 2-Oxoacetamide Trifluoromethyl-benzothiazinyl, 4-nitrophenyl Enhanced metabolic stability; electron-deficient core
2-(4-Fluorophenyl)-N-(4-nitrophenyl)-2-oxoacetamide 2-Oxoacetamide 4-Fluorophenyl, 4-nitrophenyl High polarity; nitro group enhances reactivity
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide Acetamide 4-Methylpiperazinyl, 4-nitrophenyl Improved solubility; dual substituent effects

Key Observations

This modification may enhance binding to hydrophilic targets (e.g., enzymes or receptors with polar active sites).

Electron-Withdrawing Groups

  • The 4-nitrophenyl substituent is a common feature in analogs like N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)benzothiazin-2-yl]acetamide and 2-(4-fluorophenyl)-N-(4-nitrophenyl)-2-oxoacetamide . This group reduces electron density at the amide carbonyl, increasing electrophilicity and reactivity toward nucleophilic targets (e.g., cysteine proteases).

Synthetic Accessibility

  • Analogs such as 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide and N-(adamantan-1-yl)-2-(indol-3-yl)-2-oxoacetamide were synthesized via silver-catalyzed decarboxylative acylation or condensation reactions. The target compound likely follows similar pathways, with the 4-hydroxypiperidinyl group introduced via nucleophilic substitution or coupling.

Spectroscopic and Physical Properties Most analogs (e.g., 3b–3i in ) are white or yellow solids with Rf values between 0.30–0.35 in hexane/EtOAc, consistent with moderate polarity. The target compound’s hydroxyl group may lower its Rf value compared to non-polar derivatives like N-(tert-butyl)-2-oxoacetamides .

Pharmacological Potential

While direct data for the target compound are absent, structurally related molecules provide insights:

  • Piperidine/piperazine-containing analogs (e.g., ) show affinity for neurological targets (e.g., sodium channels, opioid receptors).
  • Nitroaryl-substituted α-ketoamides (e.g., ) are explored as protease inhibitors due to their electrophilic carbonyl groups.

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